molecular formula C13H18BrNO B1331761 1-[2-(4-Bromophenoxy)ethyl]piperidine CAS No. 836-58-8

1-[2-(4-Bromophenoxy)ethyl]piperidine

Cat. No. B1331761
CAS RN: 836-58-8
M. Wt: 284.19 g/mol
InChI Key: PDUKJODPFIFHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[2-(4-Bromophenoxy)ethyl]piperidine" is a halogenated piperidine derivative that has been explored for its potential as a radiolabeled probe for sigma receptors, particularly the σ-1 receptor. These receptors are implicated in several physiological processes and are a target for imaging studies in various organs. The compound is part of a series of halogenated 4-(phenoxymethyl)piperidines that have been synthesized and evaluated for their affinity and selectivity towards σ-1 and σ-2 receptors .

Synthesis Analysis

The synthesis of halogenated piperidines, including those with a 4-bromophenoxy substituent, involves the introduction of various N-substituents and moieties on the phenoxy ring. The N-substituents examined include fluoroalkyl, hydroxyalkyl, iodopropenyl, and benzyl groups with different ortho-, meta-, and para-substitutions. The effects of these substituents on the binding affinity for σ receptors have been studied. One of the compounds in the series, which is closely related to "1-[2-(4-Bromophenoxy)ethyl]piperidine," demonstrated high uptake and retention in the brain and other organs, indicating its potential as a radiolabeled probe for in vivo studies .

Molecular Structure Analysis

The molecular and vibrational structure of a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA), has been characterized using spectroscopic methods such as FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy. Theoretical studies using methods like B3LYP and M06-2X with a 6-311G(d,p) basis set have been employed to optimize the geometry and interpret the spectra. The analysis of the molecular structure is crucial for understanding the interaction of the compound with σ receptors .

Chemical Reactions Analysis

The reactivity of halogenated piperidines can be influenced by the presence of the bromo and ethoxy groups. For instance, the use of 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine as a reagent in the synthesis of disubstituted piperidines highlights the importance of halogenated intermediates in the formation of piperidine derivatives with potential pharmacological applications. The reactivity of these compounds can lead to the development of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated piperidines, such as log P values, have been estimated using HPLC analysis. The log P value is an important parameter that influences the bioavailability and distribution of a compound within the body. The stability of the compound under various conditions, such as ortho-lithiation and boiling concentrated hydrobromic acid, has been evaluated. Additionally, the deprotection of phenol protecting groups, such as the 2-(piperidine-1-yl)-ethyl (PIP) group, has been studied, indicating the compound's stability and reactivity under different chemical environments .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUKJODPFIFHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357749
Record name 1-[2-(4-bromophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenoxy)ethyl]piperidine

CAS RN

836-58-8
Record name 1-[2-(4-bromophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 836-58-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To bromophenol (20.05 g, 116 mmol) and finely powdered potassium carbonate (49.16 g, 356 mmol) is added 250 ml of dimethylformamide and the contents heated with vigorous stirring to 90° C. To this rapidly stirring slurry is added β-chloroethyl piperidine hydrochloride salt (25.6 g, 139 mmol) in portions over 5 minutes. The resulting slurry is heated at 90° C. and stirred for 2 hours. An aliquot at that time shows the reaction about 95% complete. Additional potassium carbonate (4.2 g) and β-chloroethyl piperidine hydrochloride salt (2.33 g) is added to drive the reaction to completion. The reaction is heated for 2 more hours, then cooled and stirred at room temperature overnight. 1H NMR shows the reaction complete therefore the solids are filtered and the filtrate partitioned between water (200 ml) and diethyl ether (200 ml). The ether layer is washed with water (3×200 ml), brine, and 1N hydrochloric acid (2×50 ml). The combined extracts are made basic with 25 ml of 5N sodium hydroxide and extracted with diethyl ether (2×150 ml). The organics are dried over magnesium sulfate, filtered, and concentrated to give 27.2 g of an orange oil which is used as is without further purification. (73%).
Quantity
20.05 g
Type
reactant
Reaction Step One
Quantity
49.16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-bromophenol (5.2 g, 30 mmol), K2CO3 (10.4 g, 75 mmol) and anhydrous DMF (50 ml) were mixed together under Ar and heated at 100° C. 1-(2-chloroethyl)-piperidine hydrochloride (5.5 g, 30 mmol) was added in portions over 10 min and the reaction maintained at 100° C. for 1.5 h. After cooling the reaction, the solid was filtered off and the solvent removed under vacuum. The crude product was chromatographed on silica gel with methanol/ethyl acetate (3:1) to yield 6.7 g (78%) of the title compound. 1H-NMR (400 MHz, CDCl3) δH 1.44 (2H, m, NCH2CH2CH2), 1.59, (4H, m, NCH2CH2), 2.48 (4H, m, NCH2CH2), 2.73 (2H, t, NCH2CH2O), 4.03 (2H, t, NCH2CH2O), 6.76 (2H, d, ArH), 7.33 (2H, d, ArH).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromophenoxy)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromophenoxy)ethyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Bromophenoxy)ethyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Bromophenoxy)ethyl]piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Bromophenoxy)ethyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Bromophenoxy)ethyl]piperidine

Citations

For This Compound
4
Citations
X Li, M Reuman, RK Russell, R Adams… - … process research & …, 2007 - ACS Publications
Unsymmetrical benzopyranobenzopyran compounds are novel selective estrogen receptor modulators (SERMs). A reproducible and nonchromatographic process was developed to …
Number of citations: 15 pubs.acs.org
HL Yeo, YS Song, JH Ryu, HD Kim - Archives of pharmacal research, 2013 - Springer
We have designed the cyclopropane analog of stilbene as subtype-selective ligands for estrogen receptor based on the bioisosterism that cyclopropane could act as alkene bioisoster. …
Number of citations: 9 link.springer.com
JP Larkin, C Wehrey, P Boffelli… - … process research & …, 2002 - ACS Publications
17α-Methyl-11β-arylestradiol (17α-methyl-11β-(4-(2-(1-piperidinyl)ethoxy)phenyl)estra-1,3,5(10)-triene-3,17β-diol) is a new molecule developed by Aventis Pharma for the treatment of …
Number of citations: 36 pubs.acs.org
X Li, M Reuman, RK Russell, S Youells… - … process research & …, 2007 - ACS Publications
An improved, reproducible nonchromatographic process for scale-up synthesis of 2,5,8-substituted 11,12-dihydro-5H-6,13-dioxabenzo[3,4]cyclohepta[1,2-a]naphthalene derivatives as …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.